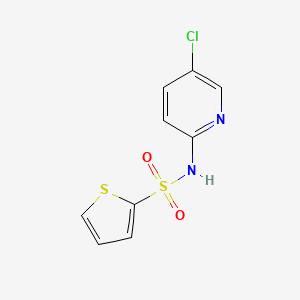

![molecular formula C24H27N7O2 B5541207 2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves several stages, often including the formation of intermediates like pyrrolidinyl-pyrimidines and piperazinyl-methyl compounds. For instance, Ackland et al. (1993) describe the synthesis of a structurally related compound, detailing intermediates like R-(+)-[13C]-Trolox® and various pyrimidine derivatives during the synthesis process (Ackland et al., 1993).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the studied compound, typically exhibits planar moieties with specific conformational features. For example, Peeters et al. (1993) analyzed the structure of a related compound, noting planar benzisoxazole and pyrimidine moieties and a slightly distorted chair conformation in the piperidine ring (Peeters et al., 1993).

Chemical Reactions and Properties

The chemical reactions involving pyrimidine derivatives can be diverse, including nucleophilic substitution and alkylation processes. These reactions often lead to the formation of various biologically active compounds, as detailed in several studies. For instance, Mekky et al. (2021) explored the synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using a bis(benzofuran-enaminone) hybrid (Mekky et al., 2021).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility and thermal stability, are crucial for their application in various fields. For example, Wang et al. (2006) synthesized novel polyimides from a pyridine-containing aromatic dianhydride monomer, demonstrating solubility in aprotic amide solvents and good thermal stability (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group transformations, are integral to understanding the utility of pyrimidine derivatives. Studies like that by Singh and Paul (2006), which investigated the anti-cancer activities of 1,3-dialkylated-pyrimidin-2,4-diones, provide insights into the chemical properties and potential applications of these compounds (Singh & Paul, 2006).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Drug Design

Heterocyclic compounds, such as pyrimidines, have significant importance in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has shown potential as anti-inflammatory and analgesic agents. These compounds, due to their selective inhibition on COX-2 and their analgesic and anti-inflammatory activities, highlight the role of pyrimidine derivatives in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Research

Research on pyrimidin-2,4-diones has indicated that the presence of piperidine/pyrrolidine at the C-6 chain, benzoyl group at C-5, and benzyl groups at the pyrimidine ring increases anti-cancer activities. Such studies guide the development of new anticancer drugs by elucidating structure-activity relationships (Singh & Paul, 2006).

Molecular Self-Assembly

The self-assembly and hydrogen bonding capabilities of pyrimidine derivatives have been demonstrated, which is crucial for materials science and nanochemistry. For example, the synthesis of 2-aminopyrimidinones and their self-assembly properties through hydrogen bonding showcase potential applications in creating supramolecular structures (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Anti-Inflammatory Agents

The development of heterocyclic systems fused to a thiophene moiety using citrazinic acid as synthon for anti-inflammatory purposes further emphasizes the importance of pyrimidine derivatives in synthesizing new pharmaceutical agents. These compounds have shown good anti-inflammatory activity, comparable to known drugs (Amr, Sabry, & Abdulla, 2007).

Dual Inhibitor Antitumor Agents

The design and synthesis of compounds as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase for antitumor purposes illustrate the application of pyrimidine derivatives in targeting multiple pathways in cancer treatment (Gangjee et al., 2000).

Wirkmechanismus

The mechanism of action of pyrimidines is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Zukünftige Richtungen

Future research on pyrimidines is likely to focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-18-27-21(29-10-2-3-11-29)17-22(28-18)30-12-14-31(15-13-30)23(32)19-6-4-7-20(16-19)33-24-25-8-5-9-26-24/h4-9,16-17H,2-3,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIONOCTNNDWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541127.png)

![N-[2-(1H-imidazol-1-yl)benzyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5541140.png)

![3-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5541144.png)

![N-methyl-4-{6-[(pyridin-4-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5541146.png)

![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5541154.png)

![N'-(2-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5541161.png)

![6-amino-3,4-diisopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5541168.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5541175.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)